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Compound of Interest

Compound Name: (3-Bromo-2-fluorophenyl)methanol

Cat. No.: B151456 Get Quote

An In-depth Technical Guide to (3-Bromo-2-fluorophenyl)methanol

This guide provides comprehensive technical information on (3-Bromo-2-
fluorophenyl)methanol, a halogenated benzyl alcohol derivative of interest in synthetic

organic chemistry and as a building block in the development of novel compounds. This

document is intended for researchers, chemists, and professionals in the field of drug discovery

and materials science.

Core Compound Data
(3-Bromo-2-fluorophenyl)methanol is a substituted aromatic alcohol. The strategic

placement of bromine and fluorine atoms on the phenyl ring makes it a versatile intermediate

for introducing these halogens into more complex molecular architectures through various

coupling and substitution reactions.

Physicochemical Properties
The fundamental properties of (3-Bromo-2-fluorophenyl)methanol are summarized in the

table below.
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Property Value Citation(s)

Molecular Formula C₇H₆BrFO [1]

Molecular Weight 205.02 g/mol [1]

CAS Number 261723-32-4 [1]

Appearance White solid [1]

Melting Point 36.0 to 40.0 °C [1]

Experimental Protocols
The following sections describe representative methodologies for the synthesis and

characterization of (3-Bromo-2-fluorophenyl)methanol. These protocols are based on

common synthetic transformations for related compounds.

Synthesis Protocol: Reduction of 3-Bromo-2-
fluorobenzoic Acid
A primary route for synthesizing (3-Bromo-2-fluorophenyl)methanol is the reduction of the

corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid. Borane complexes are effective

reagents for this transformation.[2]

Materials:

3-Bromo-2-fluorobenzoic acid

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

Anhydrous Tetrahydrofuran (THF)

Diethyl ether

1M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a dry, nitrogen-purged round-bottom flask, dissolve 3-bromo-2-fluorobenzoic acid in

anhydrous THF.

Cool the solution to 0 °C using an ice-water bath.

Slowly add the 1M solution of borane-tetrahydrofuran complex dropwise to the stirred

solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the

slow addition of 1M HCl.

Partition the mixture between diethyl ether and water. Extract the aqueous layer twice more

with diethyl ether.

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo

using a rotary evaporator.

The resulting crude product can be purified by column chromatography on silica gel to yield

pure (3-Bromo-2-fluorophenyl)methanol.

Characterization Protocol
The identity and purity of the synthesized (3-Bromo-2-fluorophenyl)methanol should be

confirmed using standard analytical techniques.
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Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are

used to confirm the molecular structure. The proton NMR should show characteristic peaks

for the aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.

Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) can be used

to confirm the molecular weight of the compound. The mass spectrum should display a

molecular ion peak corresponding to the calculated mass (205.02 g/mol ), showing the

characteristic isotopic pattern for a monobrominated compound.

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity

of the final product. A high-purity sample should exhibit a single major peak.

Diagrams and Workflows
The following diagrams illustrate the logical relationships and experimental workflow associated

with (3-Bromo-2-fluorophenyl)methanol.

Synthesis Analysis & Characterization

3-Bromo-2-fluorobenzoic Acid BH₃·THF Reduction (3-Bromo-2-fluorophenyl)methanol Mass Spectrometry NMR Spectroscopy HPLC Purity

Click to download full resolution via product page

Caption: A workflow diagram illustrating the synthesis and subsequent characterization of the

target compound.
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(3-Bromo-2-fluorophenyl)methanol

Formula: C₇H₆BrFO
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Caption: Logical relationship between the compound and its core chemical identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b151456?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

